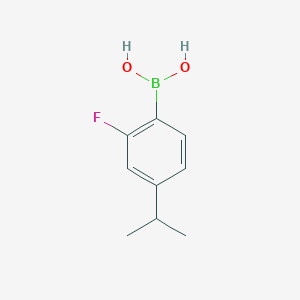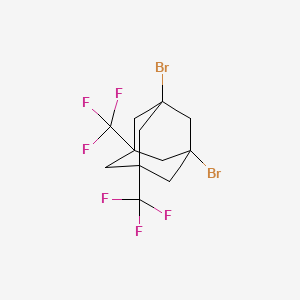
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane, commonly known as DTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBA is a halogenated adamantane derivative, which is a type of cage-like organic molecule that has been extensively studied for its unique physical and chemical properties.
科学的研究の応用
Neurodegenerative Disease Research
Adamantane derivatives, including amantadine and memantine, have been extensively studied for their potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's disease. Research indicates that adamantane-based compounds can exceed the pharmacological potential of well-known treatments, suggesting new directions for drug development in neurodegenerative disease management (Dembitsky, Gloriozova, & Poroikov, 2020).
Materials Science and Engineering
In materials science, adamantane derivatives have shown promise in the development of novel materials with unique properties. For instance, they have been used to study the formation, coordination geometry, and magnetic properties of paramagnetic planar complexes, providing insights into the influence of various substituents on the behavior of these complexes (Brück, Englert, Kuchen, & Peters, 1996). Such research has implications for the design of new materials with specific magnetic or electronic properties.
Environmental Science and Pollution
Adamantane derivatives have also been implicated in environmental science, particularly concerning the study of novel brominated flame retardants. These compounds, including various adamantane-based substances, have been found in indoor air, dust, consumer goods, and food, raising concerns about their environmental fate and toxicity. The occurrence of these substances calls for further research into their environmental impact and human health risks (Zuiderveen, Slootweg, & de Boer, 2020).
特性
IUPAC Name |
1,3-dibromo-5,7-bis(trifluoromethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2F6/c13-9-2-7(11(15,16)17)1-8(4-9,12(18,19)20)5-10(14,3-7)6-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYIONQSAAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740332.png)

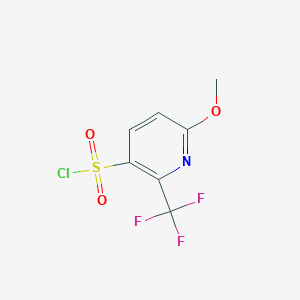
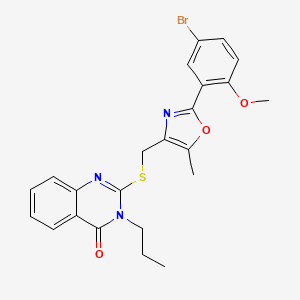
![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)
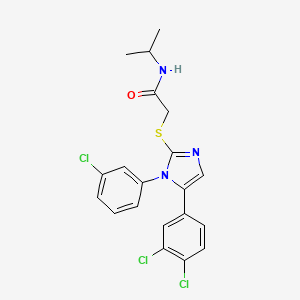
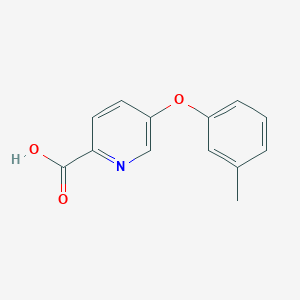
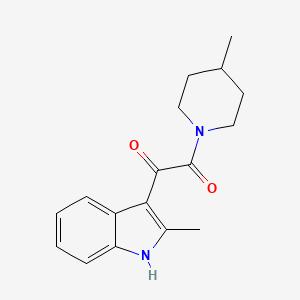
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)
![1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B2740345.png)
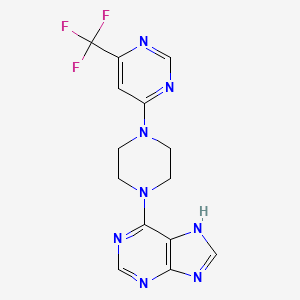
![3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740350.png)
![methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2740353.png)
